molecular formula C12H17NO2 B6327450 Methyl 5-amino-2-(tert-butyl)benzoate CAS No. 873056-34-9

Methyl 5-amino-2-(tert-butyl)benzoate

Cat. No. B6327450
Key on ui cas rn: 873056-34-9
M. Wt: 207.27 g/mol
InChI Key: PWZQVSNCSGLQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741925B2

Procedure details

To a refluxing solution of 2-tert-butyl-5-nitrobenzoate (90 mg, 0.38 mmol) in EtOH (2.0 mL) was added potassium formate (400 mg, 4.76 mmol) in water (1 mL), followed by the addition of 20 mg of 10% Pd—C. The reaction mixture was refluxed for additional 40 min, cooled to room temperature and filtered through Celite. The filtrate was concentrated to give methyl 2-tert-butyl-5-aminobenzoate (E-6) (76 mg, 95%), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.24 (d, J=8.6 Hz, 1H), 6.67 (dd, J=8.6, 2.7 Hz, 1H), 6.60 (d, J=2.7 Hz, 1H), 3.86 (s, 3H), 1.34 (s, 9H); HPLC ret. time 2.19 min, 10-99% CH3CN, 5 min run; ESI-MS 208.2 m/z (MH+).
Name
2-tert-butyl-5-nitrobenzoate
Quantity
90 mg
Type
reactant
Reaction Step One
Name
potassium formate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:6]=1[C:7]([O-:9])=[O:8])([CH3:4])([CH3:3])[CH3:2].[CH:17]([O-])=O.[K+]>CCO.O.[Pd]>[C:1]([C:5]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:6]=1[C:7]([O:9][CH3:17])=[O:8])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-tert-butyl-5-nitrobenzoate
Quantity
90 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=O)[O-])C=C(C=C1)[N+](=O)[O-]
Name
potassium formate
Quantity
400 mg
Type
reactant
Smiles
C(=O)[O-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for additional 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=O)OC)C=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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